Cas no 108446-73-7 (3-3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid)

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is a brominated phenylpyrazole derivative featuring a prop-2-enoic acid functional group. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, serving as a key intermediate in the development of pharmacologically active molecules. The presence of the 4-bromophenyl and phenyl substituents enhances its potential for further functionalization via cross-coupling reactions, while the conjugated prop-2-enoic acid moiety offers reactivity for amidation or esterification. Its well-defined structure and stability make it suitable for applications in heterocyclic synthesis, particularly in the design of pyrazole-based scaffolds for drug discovery and material science research.
3-3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid structure
108446-73-7 structure
Product Name:3-3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid
CAS No:108446-73-7
MF:C18H13BrN2O2
MW:369.212023496628
CID:216342
Update Time:2025-05-24

3-3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-
    • 3-[3-(4-BROMO-PHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-ACRYLIC ACID
    • 3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
    • 2-Propenoic acid,3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]
    • 3-3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid
    • Inchi: 1S/C18H13BrN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)/b11-8+
    • InChI Key: QPKFCXWJIXKZHC-DHZHZOJOSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C(/C=C/C(=O)O)=CN(C2C=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 368.01600

Experimental Properties

  • PSA: 55.12000
  • LogP: 4.39960

3-3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid Pricemore >>

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Additional information on 3-3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid

Introduction to 3-3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid (CAS No. 108446-73-7)

3-3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid, identified by its Chemical Abstracts Service (CAS) number 108446-73-7, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both phenyl and bromophenyl substituents, along with the enoic acid functional group, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemistry investigations.

The molecular structure of 3-3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid consists of a pyrazole ring linked to a propenoic acid moiety, with additional phenyl and 4-bromophenyl groups attached at specific positions. This arrangement creates multiple sites for functionalization and interaction with biological targets, which is a critical consideration in drug design. The bromine atom at the 4-position of the phenyl ring enhances electrophilicity, facilitating various chemical transformations such as cross-coupling reactions, which are commonly employed in synthetic organic chemistry.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential pharmacological effects. Pyrazole derivatives, in particular, have been extensively studied due to their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The compound 3-3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid has been explored in several contexts, including its utility as a building block for more complex molecules and its potential as an intermediate in the synthesis of bioactive agents.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. The combination of the pyrazole core with the enoic acid functionality provides a framework that can be modified to target various biological pathways. For instance, pyrazole derivatives have shown promise in inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory processes. Additionally, the phenyl and bromophenyl groups can be leveraged to enhance binding affinity to protein targets through π-stacking interactions or other non-covalent bonds.

Recent studies have highlighted the importance of structure-based drug design in optimizing lead compounds for therapeutic use. Computational methods, such as molecular docking and quantum mechanical calculations, have been employed to predict the binding modes of 3-3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid with potential biological targets. These studies have provided insights into how modifications to the molecular structure can improve potency and selectivity. For example, computational modeling has suggested that introducing additional substituents at specific positions could enhance interactions with enzymes or receptors involved in disease pathways.

The synthesis of 3-3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid represents a challenging yet rewarding endeavor for synthetic chemists. The multi-step synthesis typically involves condensation reactions to form the pyrazole ring, followed by functional group transformations to introduce the enoic acid moiety and aromatic substituents. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been utilized to construct complex molecular frameworks efficiently. These methods not only facilitate the preparation of this compound but also provide valuable insights into developing synthetic strategies for other heterocyclic derivatives.

In addition to its synthetic significance, 3-(3-(4-Bromophenyl))-1-(phenyl)-1H-pyrazol[4]pyridinone derivatives have been explored for their potential antimicrobial and anti-inflammatory properties. Preliminary biological assays have indicated that certain analogs exhibit promising activity against bacterial and fungal pathogens. The presence of both phenolic and enonic functionalities makes this class of compounds attractive candidates for further pharmacological investigation. Researchers are particularly interested in how structural modifications can modulate bioactivity while minimizing off-target effects.

The role of computational chemistry in drug discovery has become increasingly prominent in recent years. High-throughput virtual screening (HTVS) has enabled researchers to rapidly evaluate large libraries of compounds for their potential biological activity. In this context, 3-(3-(4-Bromophenyl))-1-(phenethylidene)-1H-pyrazol[5]pyridinone analogs, including our target compound, have been screened against various protein targets using computational methods. These screens have identified several hits with promising binding affinities, which have then been validated experimentally through enzyme inhibition assays or cell-based assays.

The development of novel therapeutic agents requires a multidisciplinary approach that integrates knowledge from organic chemistry, medicinal chemistry, biochemistry, and computational science. The study of 3-(3-(4-bromophenethylidene))-1H-pyrazol[5]pyridinone analogs, including our target compound, exemplifies this collaborative effort. By leveraging advances in synthetic methodologies and computational tools, researchers can accelerate the discovery process and bring new drugs to market more efficiently.

In conclusion,CAS No 108446 73 7 serves as an illustrative example of how structurally complex organic compounds can be harnessed for pharmaceutical applications. Its unique chemical properties make it a valuable scaffold for drug design, while its versatility allows for diverse modifications tailored to specific biological targets. As research continues to uncover new therapeutic opportunities,3 3(4 bromophenethylidene) 1 phenethylidene 1H pyrazol[5]pyridinone analogs will undoubtedly play a significant role in shaping the future of medicinal chemistry.

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